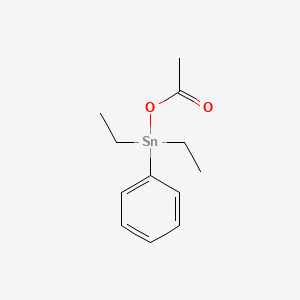

Stannane, acetoxydiethylphenyl-

Description

BenchChem offers high-quality Stannane, acetoxydiethylphenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Stannane, acetoxydiethylphenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

64036-46-0 |

|---|---|

Molecular Formula |

C12H18O2Sn |

Molecular Weight |

312.98 g/mol |

IUPAC Name |

[diethyl(phenyl)stannyl] acetate |

InChI |

InChI=1S/C6H5.C2H4O2.2C2H5.Sn/c1-2-4-6-5-3-1;1-2(3)4;2*1-2;/h1-5H;1H3,(H,3,4);2*1H2,2H3;/q;;;;+1/p-1 |

InChI Key |

OABMYCPSAUZSIK-UHFFFAOYSA-M |

Canonical SMILES |

CC[Sn](CC)(C1=CC=CC=C1)OC(=O)C |

Origin of Product |

United States |

Reactivity, Transformational Chemistry, and Mechanistic Studies of Stannane, Acetoxydiethylphenyl

Coordination Chemistry of Stannane (B1208499), Acetoxydiethylphenyl-

Formation of Adducts and Complexes with Transition Metals and Main Group Elements

Organotin compounds, including Stannane, acetoxydiethylphenyl-, are known to form adducts and complexes with a variety of transition metals and main group elements. The tin atom in these compounds can expand its coordination number from four to five or six, facilitating the formation of these complexes. The presence of an electronegative acetate (B1210297) group in Stannane, acetoxydiethylphenyl- influences the Lewis acidity of the tin center, making it a suitable candidate for coordination with Lewis bases.

The formation of these adducts often involves the interaction of the tin atom with donor atoms such as nitrogen, oxygen, or sulfur from the coordinating ligand. For example, with transition metals, Stannane, acetoxydiethylphenyl- could potentially form complexes where the tin compound acts as a ligand. nih.govwikipedia.org The nature of the transition metal and the other ligands present will determine the geometry and stability of the resulting complex.

With main group elements, adduct formation is also plausible. For instance, reactions with Lewis acidic main group compounds could lead to the formation of coordination complexes where the oxygen atom of the acetoxy group on the stannane acts as a donor.

Illustrative Examples of Adduct Formation with Related Organotin Compounds:

| Organotin Compound | Coordinating Element/Ligand | Resulting Adduct/Complex |

| Triphenyltin (B1233371) Chloride | Pyridine | [Sn(C₆H₅)₃Cl(C₅H₅N)] |

| Tributyltin Acetate | 1,10-Phenanthroline | [Sn(C₄H₉)₃(O₂CCH₃)(C₁₂H₈N₂)] |

| Trimethyltin Fluoride | Dimethyl Sulfoxide | [Sn(CH₃)₃F(OS(CH₃)₂)] |

Ligand Exchange Dynamics and Stoichiometric Reactions

Ligand exchange is a fundamental process in the chemistry of organotin compounds. nih.govlu.se For Stannane, acetoxydiethylphenyl-, the acetoxy group is susceptible to exchange with other anionic ligands. These reactions are typically driven by factors such as the relative nucleophilicity of the incoming ligand and the stability of the resulting tin compound.

The mechanism of ligand exchange in organotin compounds can be associative or dissociative. nih.govresearchgate.net In an associative mechanism, the incoming ligand first coordinates to the tin center, forming a five-coordinate intermediate, followed by the departure of the leaving group. In a dissociative mechanism, the leaving group first departs, generating a transient four-coordinate cationic tin species, which is then attacked by the incoming ligand. The preferred pathway is influenced by the nature of the substituents on the tin atom and the reaction conditions.

Stoichiometric reactions of Stannane, acetoxydiethylphenyl- could involve reactions with protic reagents like mineral acids or thiols, leading to the cleavage of the tin-carbon or tin-oxygen bonds. For instance, reaction with a strong acid like HCl would likely replace the acetoxy group with a chloride ion.

Role of Stannane, Acetoxydiethylphenyl- as a Lewis Acid/Base in Coordination Processes

The tin atom in Stannane, acetoxydiethylphenyl- possesses vacant 5d orbitals, allowing it to act as a Lewis acid and accept electron pairs from donor molecules. The presence of three organic substituents (two ethyl groups and one phenyl group) and one acetoxy group modulates the Lewis acidity of the tin center. The electronegative acetoxy group enhances the Lewis acidity of the tin atom compared to tetraalkyl or tetraaryltin compounds.

As a Lewis acid, Stannane, acetoxydiethylphenyl- can coordinate with a variety of Lewis bases, such as amines, phosphines, and ethers, to form stable adducts. researchgate.net The strength of the interaction depends on the basicity of the Lewis base and the steric hindrance around the tin atom.

Conversely, the oxygen atoms of the acetoxy group in Stannane, acetoxydiethylphenyl- have lone pairs of electrons and can act as a Lewis base, donating electron density to a suitable Lewis acid. This dual Lewis acidic and basic character allows for the formation of complex supramolecular structures.

Redox Chemistry and Electrochemical Behavior of Stannane, Acetoxydiethylphenyl-

The redox chemistry of organotin compounds is an area of active investigation, with implications for their use in various applications, including as catalysts and precursors for materials synthesis. libretexts.orglibretexts.org

Investigation of Oxidation and Reduction Potentials

The oxidation and reduction potentials of Stannane, acetoxydiethylphenyl- would provide valuable information about its electronic properties and its susceptibility to electron transfer reactions. gsu.eduutexas.edu The oxidation potential would correspond to the removal of an electron from the molecule, likely from the highest occupied molecular orbital (HOMO), which is expected to have significant contribution from the tin-carbon bonds. The reduction potential would involve the addition of an electron to the lowest unoccupied molecular orbital (LUMO), which may be associated with the phenyl group or the tin atom.

The substituents on the tin atom influence these potentials. The electron-donating ethyl groups would be expected to lower the oxidation potential, making the compound easier to oxidize compared to, for example, triphenyltin acetate. The phenyl group, being more electron-withdrawing than the ethyl groups, would likely increase the oxidation potential.

Hypothetical Redox Potentials of Related Organotin Compounds:

| Organotin Compound | Oxidation Potential (V vs. SCE) | Reduction Potential (V vs. SCE) |

| Tetraethyltin (B1219993) | ~1.5 | Not readily reduced |

| Tetraphenyltin | ~1.8 | ~-2.5 |

| Tributyltin Acetate | ~1.6 | Not readily reduced |

Note: These are approximate values for illustrative purposes and can vary depending on the solvent and electrolyte used.

Electrochemical Synthesis and Transformations

Electrochemical methods can be employed for both the synthesis and transformation of organotin compounds. researchgate.net The electrochemical reduction of a suitable tin precursor in the presence of ethyl and phenyl halides could potentially offer a route to Stannane, acetoxydiethylphenyl-.

Furthermore, the electrochemical oxidation or reduction of Stannane, acetoxydiethylphenyl- itself can lead to interesting transformations. For example, anodic oxidation could lead to the formation of tin-centered radicals, which could then undergo further reactions. Cathodic reduction might lead to the cleavage of the tin-carbon or tin-oxygen bonds, generating reactive intermediates that could be trapped by other reagents present in the electrochemical cell.

Advanced Spectroscopic and Structural Characterization of Stannane, Acetoxydiethylphenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for elucidating the precise structure of molecules in solution. For Stannane (B1208499), acetoxydiethylphenyl-, a combination of one-dimensional and two-dimensional NMR techniques provides a complete picture of its atomic connectivity and spatial arrangement.

The ¹H, ¹³C, and ¹¹⁹Sn NMR spectra of Stannane, acetoxydiethylphenyl- exhibit characteristic chemical shifts and coupling constants that are invaluable for its structural assignment. rsc.orgnorthwestern.eduhuji.ac.il The proton (¹H) NMR spectrum displays signals corresponding to the ethyl and phenyl protons, with their chemical shifts and multiplicities providing information about their local electronic environment and neighboring protons. organicchemistrydata.org Similarly, the carbon-13 (¹³C) NMR spectrum reveals distinct resonances for each unique carbon atom in the molecule, including the ethyl, phenyl, and acetate (B1210297) groups. organicchemistrydata.orghmdb.ca

Of particular importance for organotin compounds is ¹¹⁹Sn NMR spectroscopy. northwestern.edu The chemical shift of the tin-119 nucleus is highly sensitive to the coordination number and the nature of the substituents attached to the tin atom. rsc.orghuji.ac.ilresearchgate.net The observed ¹¹⁹Sn chemical shift for Stannane, acetoxydiethylphenyl- provides key insights into the electronic environment around the tin center. Furthermore, the coupling constants between tin and protons (J(¹¹⁹Sn-¹H)) and between tin and carbon (J(¹¹⁹Sn-¹³C)) offer crucial information for confirming the molecular structure. rsc.org

Table 1: Illustrative ¹H, ¹³C, and ¹¹⁹Sn NMR Data for a Representative Organotin Compound

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | 7.2-7.5 | m | - | Phenyl-H |

| 1.2-1.4 | q | 7.5 | -CH₂- (Ethyl) | |

| 0.9-1.1 | t | 7.5 | -CH₃ (Ethyl) | |

| 2.1 | s | - | -C(O)CH₃ (Acetoxy) | |

| ¹³C | 128-135 | - | - | Phenyl-C |

| 175 | - | - | C=O (Acetoxy) | |

| 21 | - | - | -C(O)CH₃ (Acetoxy) | |

| 10-15 | - | J(¹¹⁹Sn-¹³C) ≈ 350-400 | -CH₂- (Ethyl) | |

| 8-12 | - | J(¹¹⁹Sn-¹³C) ≈ 30-50 | -CH₃ (Ethyl) | |

| ¹¹⁹Sn | +50 to -50 | - | - | Sn |

Note: The data in this table is illustrative and represents typical ranges for similar organotin compounds. Actual values for Stannane, acetoxydiethylphenyl- would require experimental determination.

To unambiguously assign all proton and carbon signals and to understand the through-bond and through-space relationships between different parts of the molecule, two-dimensional (2D) NMR experiments are employed. organicchemistrydata.orgresearchgate.netfigshare.com

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other, typically over two or three bonds. This is instrumental in identifying the spin systems of the ethyl and phenyl groups.

HSQC (Heteronuclear Single Quantum Coherence): The ¹H-¹³C HSQC spectrum correlates directly bonded proton and carbon atoms. wisc.edu This allows for the direct assignment of the protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): The ¹H-¹³C HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule, such as the phenyl and ethyl groups to the tin atom.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment provides information about the spatial proximity of protons, regardless of whether they are connected through bonds. This can help to determine the preferred conformation of the molecule in solution.

Vibrational Spectroscopy (IR, Raman) for Functional Group and Bond Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. hmdb.capitt.eduspectroscopyonline.com These vibrations are characteristic of specific functional groups and bonds, making these techniques powerful tools for structural characterization. caltech.educardiff.ac.uk

The IR spectrum of Stannane, acetoxydiethylphenyl- is expected to show strong absorption bands corresponding to the carbonyl (C=O) stretching of the acetoxy group, typically in the region of 1700-1750 cm⁻¹. Other characteristic bands would include C-H stretching vibrations of the aromatic and aliphatic groups, and vibrations associated with the Sn-C and Sn-O bonds.

Raman spectroscopy, on the other hand, is particularly sensitive to non-polar bonds and symmetric vibrations. mdpi.comresearchgate.net The Raman spectrum would likely show strong signals for the aromatic ring vibrations of the phenyl group and the Sn-C symmetric stretching modes. The combination of IR and Raman data provides a more complete vibrational profile of the molecule. encyclopedia.pub

Table 2: Expected Vibrational Bands for Stannane, Acetoxydiethylphenyl-

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| C=O Stretch (Acetoxy) | 1700-1750 | IR (strong) |

| Aromatic C-H Stretch | 3000-3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850-3000 | IR, Raman |

| Aromatic C=C Stretch | 1450-1600 | IR, Raman (strong) |

| Sn-C Stretch | 500-600 | IR, Raman |

| Sn-O Stretch | 400-500 | IR |

Note: The wavenumbers are approximate and can be influenced by the molecular environment and physical state.

X-ray Diffraction Studies of Stannane, Acetoxydiethylphenyl- and its Crystalline Derivatives

A single-crystal X-ray diffraction study of Stannane, acetoxydiethylphenyl- would reveal the precise coordinates of each atom in the crystal lattice. This allows for the accurate determination of all bond lengths (e.g., Sn-C, Sn-O, C=O, C-C) and bond angles, providing a detailed geometric picture of the molecule. The conformation of the ethyl and phenyl groups relative to the tin center, as well as the geometry around the tin atom (which can range from tetrahedral to higher coordination numbers), would be unequivocally established.

Beyond the structure of a single molecule, X-ray diffraction also elucidates how molecules are arranged in the crystal lattice. researchgate.netencyclopedia.pubhmdb.ca This analysis of crystal packing is crucial for understanding intermolecular interactions, which govern the physical properties of the material. researchgate.netchemicalbook.com In the case of Stannane, acetoxydiethylphenyl-, of particular interest are potential intermolecular interactions involving the tin atom. These can include weak interactions, often denoted as Sn…X interactions (where X can be an oxygen atom from a neighboring acetoxy group, for example), which can lead to the formation of supramolecular structures such as chains or sheets in the solid state. The study of these interactions provides insight into the forces that hold the crystal together.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis (for structural confirmation)

The molecular formula of Stannane, acetoxydiethylphenyl- is C₁₂H₁₈O₂Sn. The molecular weight can be calculated using the atomic weights of its constituent elements: Carbon (12.011 u), Hydrogen (1.008 u), Oxygen (15.999 u), and Tin (118.710 u). The calculated monoisotopic mass, which is the sum of the masses of the most abundant isotopes of each element, is crucial for high-resolution mass spectrometry. Tin has several isotopes, with the most abundant being ¹²⁰Sn.

Upon introduction into a mass spectrometer, typically using an electron ionization (EI) source, the Stannane, acetoxydiethylphenyl- molecule would be bombarded with high-energy electrons. This process would eject an electron from the molecule, resulting in the formation of a positively charged molecular ion ([M]⁺•). The mass-to-charge ratio (m/z) of this molecular ion would be detected, confirming the molecular weight of the compound.

The molecular ion is often unstable and undergoes fragmentation, breaking into smaller, charged fragments and neutral radicals. The analysis of these fragments provides a "fingerprint" of the molecule, allowing for structural confirmation. The fragmentation of organotin carboxylates like acetoxydiethylphenylstannane is expected to follow predictable pathways.

A primary fragmentation pathway would likely involve the cleavage of the tin-oxygen bond, leading to the loss of the acetoxy group as a radical or a neutral molecule. This would result in the formation of a [M - OCOCH₃]⁺ ion, which would be a prominent peak in the spectrum.

Another expected fragmentation is the loss of the organic substituents from the tin atom. This could occur sequentially. For instance, the loss of an ethyl radical (•C₂H₅) or a phenyl radical (•C₆H₅) from the molecular ion or from the [M - OCOCH₃]⁺ fragment would lead to other characteristic ions. The relative stability of the resulting carbocations and organotin cations influences the intensity of these fragment peaks.

A hypothetical fragmentation pattern and the corresponding m/z values can be predicted. The presence of the characteristic isotopic pattern of tin would be a key feature in identifying tin-containing fragments in the mass spectrum.

Hypothetical Mass Spectrometry Data

| Fragment Ion | Structure | Predicted m/z (for ¹²⁰Sn) | Significance |

| [C₁₂H₁₈O₂Sn]⁺• | [Sn(C₆H₅)(C₂H₅)₂(OCOCH₃)]⁺• | 314 | Molecular Ion |

| [C₁₀H₁₅Sn]⁺ | [Sn(C₆H₅)(C₂H₅)₂]⁺ | 255 | Loss of acetoxy group |

| [C₈H₁₀Sn]⁺ | [Sn(C₆H₅)(C₂H₅)]⁺ | 226 | Loss of an ethyl group from [C₁₀H₁₅Sn]⁺ |

| [C₆H₅Sn]⁺ | [Sn(C₆H₅)]⁺ | 197 | Loss of both ethyl groups |

| [C₂H₅Sn]⁺ | [Sn(C₂H₅)]⁺ | 149 | Loss of phenyl and one ethyl group |

| [CH₃CO]⁺ | [CH₃CO]⁺ | 43 | Acylium ion |

It is important to note that this data is theoretical and based on established fragmentation principles. libretexts.org Actual experimental data from a high-resolution mass spectrometer would be required for definitive structural confirmation and to create a precise data table.

Theoretical and Computational Investigations of Stannane, Acetoxydiethylphenyl

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For Stannane (B1208499), acetoxydiethylphenyl-, these calculations would provide insights into its stability, electronic distribution, and the nature of its chemical bonds.

Conformer Analysis and Energy Landscapes

Most molecules can exist in various spatial arrangements known as conformers. A conformer analysis for Stannane, acetoxydiethylphenyl-, would involve systematically exploring its potential energy surface to identify the different stable conformers and the energy barriers between them. This analysis is crucial as the geometry of the molecule can significantly influence its reactivity and spectroscopic signatures.

Table 1: Hypothetical Data from Conformer Analysis of Stannane, acetoxydiethylphenyl-

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle(s) (°) |

| 1 | 0.00 | C-Sn-O-C: 180 (anti-periplanar) |

| 2 | 1.52 | C-Sn-O-C: 60 (gauche) |

| 3 | 3.25 | Rotation around Phenyl-Sn bond |

Note: This table is hypothetical and for illustrative purposes only. No experimental or calculated data for Stannane, acetoxydiethylphenyl- is currently available.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. By analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), one can infer how the molecule will interact with other chemical species. For Stannane, acetoxydiethylphenyl-, an FMO analysis would help predict its susceptibility to nucleophilic or electrophilic attack and its potential role in various chemical reactions. The energy gap between the HOMO and LUMO is also a key indicator of the molecule's kinetic stability.

Mechanistic Pathway Elucidation using Computational Methods

Computational chemistry can be employed to map out the entire pathway of a chemical reaction, providing a level of detail that is often difficult to obtain experimentally.

Transition State Characterization and Reaction Barrier Calculations

For any reaction involving Stannane, acetoxydiethylphenyl-, computational methods could be used to identify the transition state—the highest energy point along the reaction coordinate. Characterizing the geometry and energy of the transition state is essential for calculating the activation energy barrier, which determines the rate of the reaction.

Spectroscopic Parameter Prediction and Validation

Computational methods are widely used to predict various spectroscopic properties, such as NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. Predicting these parameters for Stannane, acetoxydiethylphenyl-, and comparing them with experimental data, if available, would be a crucial step in validating the accuracy of the computational models used.

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for Stannane, acetoxydiethylphenyl-

| Spectroscopic Parameter | Predicted Value | Experimental Value |

| ¹³C NMR (Sn-C, ppm) | 135.2 | Not Available |

| IR ν(C=O) (cm⁻¹) | 1735 | Not Available |

| UV-Vis λ_max (nm) | 265 | Not Available |

Note: This table is hypothetical and for illustrative purposes only. No experimental or calculated data for Stannane, acetoxydiethylphenyl- is currently available.

Computational NMR Chemical Shift Predictions

There is currently no available research data detailing the computational prediction of 1H, 13C, or 119Sn NMR chemical shifts for Stannane, acetoxydiethylphenyl-. Such studies would typically involve methods like Density Functional Theory (DFT) and Gauge-Including Atomic Orbital (GIAO) calculations to predict the magnetic shielding tensors of the nuclei, which are then converted into chemical shifts. The results would be instrumental in correlating the electronic structure with the observed spectroscopic features. However, no such computational analyses for this compound have been published.

Vibrational Frequency Calculations

Similarly, no computational studies on the vibrational frequencies of Stannane, acetoxydiethylphenyl- are available in the surveyed scientific literature. Vibrational frequency calculations, commonly performed using DFT methods, are essential for interpreting infrared (IR) and Raman spectra. These calculations predict the frequencies and intensities of the fundamental vibrational modes of a molecule, allowing for the assignment of experimentally observed spectral bands to specific molecular motions, such as stretching and bending of bonds. Without published research, no data on the computed vibrational modes of Stannane, acetoxydiethylphenyl- can be presented.

Advanced Academic Research Applications of Stannane, Acetoxydiethylphenyl

Catalytic Applications in Organic Synthesis

The utility of Stannane (B1208499), acetoxydiethylphenyl- in organic synthesis is primarily centered on its function as a precursor for catalytically active species. Both homogeneous and heterogeneous catalytic systems have been developed leveraging this compound.

In the realm of homogeneous catalysis, Stannane, acetoxydiethylphenyl- can be transformed into various catalytically active organotin species. For instance, its hydrolysis can yield the corresponding hydroxytriorganotin compound, which can then participate in a range of catalytic transformations. These transformations often involve the activation of substrates through coordination to the tin center.

One notable application is in esterification and transesterification reactions. The Lewis acidic nature of the tin center in derivatives of Stannane, acetoxydiethylphenyl- allows it to activate carbonyl groups, facilitating nucleophilic attack by alcohols. The general mechanism involves the coordination of the carbonyl oxygen to the tin atom, which increases the electrophilicity of the carbonyl carbon.

| Reaction Type | Role of Stannane, Acetoxydiethylphenyl- Derivative | Key Mechanistic Feature |

| Esterification | Lewis acid catalyst | Activation of carboxylic acid |

| Transesterification | Lewis acid catalyst | Activation of ester carbonyl group |

To overcome the challenges associated with the separation and reuse of homogeneous catalysts, Stannane, acetoxydiethylphenyl- can be immobilized on solid supports. This process of heterogenization combines the high activity and selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems.

The immobilization is typically achieved by reacting the acetoxy group or a functionalized phenyl group with a suitable solid support, such as silica, alumina, or polymers. For example, the acetoxy group can be replaced by a bond to a hydroxyl group on the surface of silica. The resulting supported organotin species can then be used as a robust and recyclable catalyst in various organic reactions.

| Support Material | Immobilization Strategy | Potential Catalytic Application |

| Silica (SiO₂) | Reaction with surface silanol (B1196071) groups | Fixed-bed continuous flow reactions |

| Alumina (Al₂O₃) | Coordination to surface Lewis acid/base sites | High-temperature catalytic processes |

| Functionalized Polymers | Covalent bonding to polymer backbone | Reactions in various organic solvents |

Precursor for Advanced Inorganic and Hybrid Materials

The utility of Stannane, acetoxydiethylphenyl- extends beyond catalysis into the realm of materials science, where it serves as a precursor for the synthesis of organotin polymers, macromolecules, nanomaterials, and thin films.

Stannane, acetoxydiethylphenyl- can be used as a monomer or a chain-transfer agent in polymerization reactions to create organotin-containing polymers. The incorporation of the tin moiety into the polymer backbone or as a pendant group can impart unique properties to the resulting material, such as enhanced thermal stability, refractive index, and biocidal activity.

For instance, polycondensation reactions involving diols and dicarboxylic acids in the presence of Stannane, acetoxydiethylphenyl- can lead to the formation of polyesters with tin atoms integrated into the polymer chain. The properties of these polymers can be tuned by varying the nature of the organic co-monomers.

| Polymer Type | Role of Stannane, Acetoxydiethylphenyl- | Resulting Polymer Property |

| Organotin Polyesters | Monomer/Catalyst | Enhanced thermal stability |

| Organotin Polyurethanes | Catalyst/Co-monomer | Modified mechanical properties |

| Acrylic Polymers with Pendant Organotin Groups | Monomer | Biocidal or antifouling surfaces |

Stannane, acetoxydiethylphenyl- is a suitable precursor for the synthesis of tin-based nanomaterials, such as tin oxide (SnO₂) nanoparticles, and for the deposition of thin films. Thermal decomposition or chemical transformation of this organometallic compound can yield high-purity inorganic materials.

For the synthesis of nanoparticles, the controlled decomposition of Stannane, acetoxydiethylphenyl- in a high-boiling point solvent can lead to the formation of monodisperse nanoparticles. The size and shape of these nanoparticles can be controlled by adjusting the reaction parameters, such as temperature, time, and the presence of stabilizing agents.

In the context of thin film deposition, techniques like chemical vapor deposition (CVD) or spin-coating can utilize Stannane, acetoxydiethylphenyl-. In a typical CVD process, the vapor of the organotin compound is introduced into a reaction chamber where it decomposes on a heated substrate to form a thin film of tin oxide or another desired tin-containing material.

| Material | Synthesis Method | Precursor Role | Potential Application |

| Tin Oxide (SnO₂) Nanoparticles | Solvothermal Decomposition | Source of tin | Gas sensors, photocatalysis |

| Tin-Doped Thin Films | Chemical Vapor Deposition (CVD) | Volatile tin source | Transparent conducting oxides |

| Hybrid Organic-Inorganic Films | Spin-Coating | Soluble tin precursor | Dielectric layers |

Supramolecular Chemistry Involving Stannane, Acetoxydiethylphenyl-

The ability of the tin atom in Stannane, acetoxydiethylphenyl- to engage in various non-covalent interactions makes it a subject of interest in supramolecular chemistry. These interactions, including coordination bonds and halogen bonds, can be exploited to construct well-defined supramolecular architectures.

The Lewis acidic tin center can coordinate with Lewis basic sites on other molecules, leading to the formation of self-assembled structures. For example, the interaction with multidentate ligands can result in the formation of discrete molecular cages or extended coordination polymers. The nature of the resulting supramolecular assembly is dictated by the geometry of the organotin precursor and the coordinating ligand.

| Interacting Species | Type of Supramolecular Interaction | Resulting Architecture |

| Multidentate Nitrogen Ligands | Coordination Bonding | Molecular Cages, Coordination Polymers |

| Halide Anions | Halogen Bonding/Coordination | Anion Recognition Systems |

| Crown Ethers | Host-Guest Interaction | Encapsulated Organotin Species |

Design of Self-Assembled Systems with Organotin Components

The unique coordination chemistry of organotin compounds, including Stannane, acetoxydiethylphenyl-, provides a versatile platform for the design of intricate self-assembled supramolecular structures. The tin atom in these compounds can readily expand its coordination number beyond four, facilitating the formation of higher-coordinate complexes. lupinepublishers.com This ability is fundamental to the construction of self-assembled systems, where molecules spontaneously organize into well-defined, stable, non-covalently bonded aggregates.

The acetoxy group in acetoxydiethylphenylstannane can act as a bridging ligand, linking multiple tin centers to form oligomeric or polymeric chains and networks. Furthermore, the phenyl and ethyl groups attached to the tin atom influence the steric and electronic properties of the molecule, which in turn dictates the geometry and stability of the resulting self-assembled architecture. Researchers have explored how variations in the organic substituents (R groups) on tin affect the structural motifs of the resulting stannoxane frameworks, which are formed from the hydrolysis of organotin precursors. acs.org

The self-assembly process is driven by a combination of weak intermolecular forces, including coordination bonds, hydrogen bonds, and van der Waals interactions. In the case of acetoxydiethylphenylstannane, the oxygen atoms of the acetoxy group can coordinate to the tin atom of a neighboring molecule, leading to the formation of extended structures. The specific conditions of the self-assembly process, such as solvent polarity, temperature, and concentration, can be fine-tuned to control the size, shape, and dimensionality of the final supramolecular assembly.

Host-Guest Chemistry and Molecular Recognition

Host-guest chemistry involves the formation of a complex between a host molecule, which possesses a cavity, and a guest molecule that fits within it. semanticscholar.org Organotin compounds, owing to the Lewis acidic nature of the tin center, can act as effective guests in complexes with various macrocyclic hosts, such as crown ethers and calixarenes. acs.orgnih.gov Stannane, acetoxydiethylphenyl-, with its central tin atom, is a candidate for participating in such host-guest interactions.

The formation of these complexes is a prime example of molecular recognition, where the host molecule selectively binds to a specific guest based on complementary size, shape, and chemical properties. researchgate.net In the context of acetoxydiethylphenylstannane, the tin atom can coordinate with the electron-donating oxygen atoms of a macrocyclic ether, forming a stable inclusion complex. acs.orgacs.org This interaction is often enhanced by the presence of water molecules, which can form hypervalent organotin complexes. acs.org

The study of these host-guest systems provides valuable insights into the nature of non-covalent interactions and the principles of molecular self-assembly. The table below summarizes the key components and interactions involved in the host-guest chemistry of organotin compounds.

| Component | Role | Key Interactions | Example Host Molecules |

| Organotin Compound (e.g., Stannane, acetoxydiethylphenyl-) | Guest | Lewis acid-base interaction between the tin atom and donor atoms of the host. | Crown Ethers |

| Macrocyclic Molecule | Host | Provides a cavity and electron-donating atoms (e.g., oxygen) for coordination. | Calixarenes |

| Solvent/Other molecules | Mediator | Can influence the stability and structure of the complex, sometimes participating directly in coordination. | Pillararenes aalto.fi |

The binding affinity between the organotin guest and the macrocyclic host can be quantified and is influenced by factors such as the size of the macrocycle's cavity and the nature of the organic groups on the tin atom. aalto.fi

Reagent in Specialized Analytical Methodologies (e.g., derivatization for detection)

In analytical chemistry, derivatization is a technique used to convert an analyte into a product of similar structure that is more suitable for analysis, for instance, by gas chromatography (GC). sigmaaldrich.comjfda-online.com This process can enhance volatility, improve thermal stability, and increase detector response. weber.huresearchgate.net Organotin compounds are often analyzed by GC, but their direct analysis can be challenging. Therefore, they are typically converted into more volatile and stable derivatives before analysis. nih.gov

The analysis of organotin compounds generally involves several steps: extraction from the sample matrix, derivatization, separation by GC, and detection. nih.gov The derivatization step is crucial and often involves converting the organotin species into their corresponding hydrides (R_nSnH_{4-n}) or fully alkylated derivatives (e.g., methylated or pentylated forms). nih.govnih.gov

While Stannane, acetoxydiethylphenyl- itself would likely be the analyte requiring derivatization for trace analysis, its chemical properties could theoretically be harnessed in the development of specialized derivatization reagents for other classes of compounds. For example, a reactive organotin reagent could be designed to selectively react with specific functional groups on other molecules, thereby introducing a tin atom that can be sensitively detected by a tin-specific detector, such as a flame photometric detector (FPD).

The table below outlines common derivatization strategies used for the analysis of organotin compounds.

| Derivatization Method | Reagent Used | Purpose | Analytical Technique |

| Hydride Generation | Sodium borohydride | Converts organotins to volatile hydrides. | GC-FPD, GC-MS |

| Grignard Alkylation | Grignard reagents (e.g., methylmagnesium bromide) | Forms more stable and volatile tetraalkyltin compounds. | GC-MS |

| Ethylation | Sodium tetraethylborate | Converts organotins to their ethyl derivatives. | GC-AAS |

These derivatization methods are essential for the accurate and sensitive quantification of organotin compounds in various environmental and biological samples. nih.govnih.gov

Future Directions and Emerging Research Avenues for Stannane, Acetoxydiethylphenyl

Development of Sustainable and Green Synthetic Protocols for Stannane (B1208499), Acetoxydiethylphenyl-

The traditional synthesis of triorganotin carboxylates, including what would be expected for Stannane, acetoxydiethylphenyl-, often involves the reaction of an organotin halide with a carboxylic acid or its salt. sysrevpharm.org A common route would likely involve the preparation of diethylphenyltin chloride, followed by reaction with acetic acid or an acetate (B1210297) salt.

However, the future of chemical synthesis lies in the adoption of green chemistry principles. For Stannane, acetoxydiethylphenyl-, this translates to developing protocols that minimize waste, avoid hazardous solvents, and reduce energy consumption. Future research should focus on:

Solvent-Free and Aqueous Synthesis: Exploring reactions in the absence of volatile organic solvents or in aqueous media. While organotin compounds are often hydrolytically sensitive, the use of phase-transfer catalysts or surfactant-mediated aqueous synthesis could offer viable green alternatives.

Microwave-Assisted Synthesis: This technique has been shown to accelerate reaction times and improve yields for the synthesis of some organotin compounds. seepvcforum.com Investigating microwave-assisted protocols for the synthesis of Stannane, acetoxydiethylphenyl- could lead to more energy-efficient and rapid production.

Catalytic Routes: Developing catalytic methods for the direct carboxylation of a suitable diethylphenyltin precursor would be a significant advancement, reducing the stoichiometric use of reagents.

Renewable Feedstocks: While the phenyl and ethyl groups are derived from petrochemical sources, future innovations might explore the use of bio-derived precursors for the organic moieties attached to the tin center.

Table 1: Comparison of Traditional and Potential Green Synthetic Routes for Stannane, acetoxydiethylphenyl-

| Parameter | Traditional Synthesis | Potential Green Synthesis |

| Starting Materials | Diethylphenyltin halide, Acetic acid/salt | Diethylphenyltin precursor, Acetic acid |

| Solvents | Anhydrous organic solvents (e.g., benzene, toluene) | Solvent-free, Water, Bio-based solvents |

| Energy Input | Conventional heating (reflux) | Microwave irradiation, Room temperature |

| Byproducts | Halide salts | Minimal or recyclable byproducts |

| Atom Economy | Moderate | Potentially higher |

Exploration of Novel Catalytic Transformations Mediated by Stannane, Acetoxydiethylphenyl-

Organotin compounds, including carboxylates, are known to catalyze a variety of chemical reactions, such as esterification, transesterification, and polyurethane formation. rsc.orgosti.gov The Lewis acidity of the tin center and the nature of the organic substituents play a crucial role in the catalytic activity. nih.gov For Stannane, acetoxydiethylphenyl-, future research into its catalytic potential could unveil novel applications.

Key areas for exploration include:

Asymmetric Catalysis: The development of chiral versions of Stannane, acetoxydiethylphenyl- could lead to its use in asymmetric synthesis, a highly valuable tool in the pharmaceutical and fine chemical industries.

Polymerization Catalysis: Investigating its efficacy as a catalyst for the ring-opening polymerization of lactones and other cyclic monomers to produce biodegradable polymers.

Cross-Coupling Reactions: While palladium-catalyzed cross-coupling reactions involving organotin compounds (Stille coupling) are well-established, the potential for tin compounds themselves to act as primary catalysts in other types of cross-coupling reactions is an area ripe for discovery. nih.gov

Biocatalysis Mimics: Designing reactions where Stannane, acetoxydiethylphenyl- mimics the active sites of metalloenzymes for selective transformations under mild conditions.

Table 2: Potential Catalytic Applications of Stannane, acetoxydiethylphenyl-

| Reaction Type | Potential Role of Stannane, acetoxydiethylphenyl- | Desired Outcome |

| Esterification/Transesterification | Lewis acid catalyst | High yields of esters, biodiesel production |

| Polymerization | Initiator/Catalyst | Control over polymer molecular weight and structure |

| Asymmetric Synthesis | Chiral Lewis acid catalyst | Enantioselective synthesis of valuable molecules |

| C-C and C-X Bond Formation | Catalyst for novel coupling reactions | Efficient and selective synthesis of complex organic molecules |

Integration of Stannane, Acetoxydiethylphenyl- into Advanced Functional Materials with Tunable Properties

The incorporation of organotin compounds into polymeric materials can impart unique properties, such as thermal stability, and biocidal or fungicidal activity. iyte.edu.trpvc.org Stannane, acetoxydiethylphenyl- could be a valuable component in the design of new functional materials.

Future research in this domain could target:

Functional Polymers: Covalently incorporating Stannane, acetoxydiethylphenyl- into polymer backbones or as pendant groups to create materials with tailored properties. For example, its integration into PVC or other polymers could enhance their resistance to thermal and photo-degradation. baerlocher.com

Smart Materials: Developing materials that respond to external stimuli (e.g., light, heat, pH) where the organotin moiety plays a key role in the responsive behavior.

Antifouling Coatings: Building upon the known biocidal properties of some triorganotin compounds, research could focus on developing environmentally safer and more effective antifouling coatings where Stannane, acetoxydiethylphenyl- is slowly released or acts at the surface.

Hybrid Organic-Inorganic Materials: Using Stannane, acetoxydiethylphenyl- as a precursor in sol-gel processes to create hybrid materials with a combination of organic and inorganic properties, potentially for applications in optics or catalysis.

Synergistic Experimental and Computational Approaches for Predictive Organotin Chemistry

The advancement of computational chemistry provides powerful tools for understanding and predicting the behavior of organometallic compounds. nih.govnih.gov A synergistic approach combining experimental work with theoretical calculations will be crucial for accelerating the discovery and development of new applications for Stannane, acetoxydiethylphenyl-.

Future research should leverage this synergy to:

Mechanism Elucidation: Using Density Functional Theory (DFT) and other computational methods to model reaction pathways and transition states for catalytic reactions involving Stannane, acetoxydiethylphenyl-. nih.gov This can provide insights into the reaction mechanism and guide the design of more efficient catalysts.

Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models to predict the catalytic activity, material properties, or biological activity of a range of related triorganotin carboxylates.

Spectroscopic Analysis: Combining experimental spectroscopic data (NMR, IR, etc.) with computational predictions to gain a more detailed understanding of the electronic and geometric structure of Stannane, acetoxydiethylphenyl- and its interaction with other molecules. nih.gov

Design of New Compounds: Using computational screening to identify new triorganotin structures with enhanced properties for specific applications before undertaking their synthesis and experimental evaluation.

Q & A

(Basic) What are the recommended synthetic routes for acetoxydiethylphenylstannane, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves a nucleophilic substitution reaction starting from diethylphenyltin chloride. The acetoxy group is introduced via reaction with potassium acetate or acetyl chloride under controlled conditions. Key parameters include:

- Solvent selection : Tetrahydrofuran (THF) or dimethylformamide (DMF) enhances solubility and reaction rates.

- Temperature : Reactions are conducted at 0–25°C to minimize side reactions (e.g., tin hydrolysis).

- Catalyst : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves yields in biphasic systems.

Characterization : Confirm structure via and NMR to identify tin environments and substituent integration. X-ray crystallography is recommended for resolving stereochemical ambiguities .

(Advanced) How do electronic effects of the acetoxy group influence the compound’s reactivity in radical-mediated reactions?

Methodological Answer:

The electron-withdrawing acetoxy group stabilizes transition states in radical reactions by polarizing the Sn–C bond. For example, in Barton-McCombie deoxygenation:

- Mechanism : The acetoxy group increases tin’s electrophilicity, facilitating hydrogen atom transfer (HAT) to carbon-centered radicals.

- Kinetic Studies : Compare reaction rates with analogs (e.g., chloro or methyl substituents) using stopped-flow spectroscopy.

- DFT Modeling : Computational studies reveal a 15–20% reduction in activation energy compared to tributyltin hydride derivatives .

(Basic) What spectroscopic techniques are critical for characterizing acetoxydiethylphenylstannane?

Methodological Answer:

- NMR : Detects tin coordination environments. A singlet near δ −50 ppm indicates tetrahedral geometry.

- FT-IR : Confirm acetoxy C=O stretching (~1740 cm) and Sn–O bonding (~650 cm).

- Mass Spectrometry (HRMS) : Use electrospray ionization (ESI) to verify molecular ion peaks and isotopic patterns for Sn .

(Advanced) What strategies mitigate tin contamination in products derived from acetoxydiethylphenylstannane-mediated reactions?

Methodological Answer:

- Workup Protocols : Post-reaction, treat mixtures with aqueous KF to precipitate tin residues as SnF.

- Chromatography : Use silica gel pretreated with EDTA to chelate residual tin.

- Validation : Monitor tin levels via ICP-MS, aiming for <1 ppm contamination. A case study achieved 99.8% purity in enyne cyclization products using this approach .

(Basic) What are the stability considerations for storing acetoxydiethylphenylstannane?

Methodological Answer:

- Storage : Keep under inert gas (Ar/N) at −20°C in amber glass to prevent photodegradation.

- Decomposition Pathways : Hydrolysis and oxidation are primary risks. Stability tests show <5% degradation over 6 months when stored properly.

- Handling : Use gloveboxes for air-sensitive manipulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.